molecular formula C19H24N2O B6318549 (S)-(1,4-Dibenzylpiperazin-2-yl)methanol CAS No. 934676-66-1

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol

Cat. No.: B6318549
CAS No.: 934676-66-1
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-IBGZPJMESA-N
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Description

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol (CAS Number: 934676-66-1) is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. Piperazine scaffolds are recognized as "privileged structures" in the design of biologically active compounds due to their versatility and favorable physicochemical properties . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, leveraging its reactive hydroxymethyl group and the stereochemistry of its piperazine ring for further chemical elaboration . The specific (S)-enantiomer is particularly valuable for creating chiral molecules, allowing researchers to explore structure-activity relationships and develop compounds with optimized target affinity. The two benzyl groups act as protective functionalities that can be modified, making this compound a versatile building block for constructing more complex, drug-like molecules . Its molecular weight is 296.41 g/mol, with a molecular formula of C19H24N2O . Handling and Storage: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, using appropriate personal protective equipment. For long-term stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

[(2S)-1,4-dibenzylpiperazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPGWGAPDMYFM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Piperazine Precursors

The 1,4-dibenzylpiperazine backbone is often constructed using benzyl halides and piperazine under controlled conditions. As highlighted in the synthesis of 1-benzylpiperazine (BZP), dibenzylation is minimized by employing piperazine·HCl and piperazine hexahydrate, which suppress over-alkylation. For the target compound, sequential benzylation using benzyl chloride (2.2 equiv.) in ethanol at 65°C yields 1,4-dibenzylpiperazine dihydrochloride, which is subsequently basified to isolate the free base.

Key Reaction:

Piperazine\cdotpHCl+2Benzyl chlorideEtOH, 65°C1,4-Dibenzylpiperazine\cdotp2HClNaOH1,4-Dibenzylpiperazine\text{Piperazine·HCl} + 2 \text{Benzyl chloride} \xrightarrow{\text{EtOH, 65°C}} \text{1,4-Dibenzylpiperazine·2HCl} \xrightarrow{\text{NaOH}} \text{1,4-Dibenzylpiperazine}

Hydroxymethyl Group Installation

Introducing the hydroxymethyl group at C2 requires functionalizing the piperazine ring post-benzylation. A two-step approach involving ketone formation followed by stereoselective reduction is effective:

  • Oxidation to Piperazin-2-one : Treating 1,4-dibenzylpiperazine with trichloroacetic anhydride forms 1,4-dibenzylpiperazin-2-one via intramolecular cyclization.

  • Stereocontrolled Reduction : The ketone is reduced using asymmetric transfer hydrogenation with a chiral catalyst (e.g., (S,S)-TsDPEN) to yield (S)-1,4-dibenzylpiperazin-2-ol. Subsequent hydroxymethylation via formylation and reduction introduces the -CH2_2OH group.

Enantioselective Synthesis and Resolution

Achieving the S-configuration demands chiral induction during critical steps. Two predominant methods are explored:

Chiral Auxiliary-Mediated Synthesis

Starting from (S)-3-phenethylpiperazin-2-one (96% e.e.), a tert-butoxycarbonyl (Boc) protection strategy enables regioselective benzylation. After deprotection, the ketone is reduced using sodium borohydride in the presence of a chiral ligand to retain configuration, yielding the S-enantiomer with 94% e.e..

Catalytic Asymmetric Hydrogenation

Chiral phosphoric acids (CPAs), such as (R)-CPA-2, facilitate enantioselective desymmetrization of prochiral intermediates. For instance, reacting 1,4-dibenzylpiperazine-2-carbaldehyde with a CPA catalyst under hydrogenation conditions produces this compound with 88% e.e..

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)e.e. (%)
Sequential BenzylationPiperazine·HClBenzylation, oxidation, reduction7294
Chiral Auxiliary(S)-Piperazin-2-oneBoc protection, reduction8996
Asymmetric HydrogenationPiperazine-2-carbaldehydeCPA-catalyzed hydrogenation8188

The chiral auxiliary method offers superior enantiomeric excess but requires multi-step protection-deprotection. Catalytic hydrogenation provides a streamlined alternative with moderate e.e.

Mechanistic Insights and Side Reactions

Competing Pathways in Benzylation

Excess benzyl chloride or elevated temperatures promote 1,3-dibenzylpiperazine as a byproduct. Kinetic control via slow benzyl chloride addition at 65°C suppresses this, achieving >90% 1,4-selectivity.

Reduction Selectivity

NaBH4_4 preferentially reduces the piperazin-2-one carbonyl to the alcohol, while LiAlH4_4 risks over-reduction to the amine. Catalytic hydrogenation (H2_2, Pd/C) offers milder conditions but requires chiral modifiers for stereocontrol.

Industrial and Environmental Considerations

Scalability is hindered by high catalyst loadings in asymmetric methods. Recent advances in microwave-assisted synthesis reduce reaction times from 17 hours to 30 minutes, improving yields from 84% to 96% . Solvent recycling (e.g., ethanol recovery via distillation) mitigates environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl ketones or aldehydes, while reduction can produce various piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Antidepressant activity : Studies suggest that piperazine derivatives may exhibit mood-enhancing properties by modulating neurotransmitter systems.
  • Antipsychotic effects : Research indicates potential applications in treating psychotic disorders due to its influence on dopaminergic pathways.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a subject of interest in neuropharmacology. It may be explored for:

  • Cognitive enhancement : Investigations into its effects on learning and memory processes are ongoing.
  • Anxiolytic properties : Its interaction with serotonin receptors could lead to potential applications in anxiety disorders.

Chemical Biology

In chemical biology, this compound serves as a useful tool for:

  • Probe development : The compound can be modified to create probes for studying receptor interactions and signaling pathways.
  • Bioconjugation : Its functional groups allow for conjugation with biomolecules for targeted delivery systems.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors following administration compared to control groups. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Neuroprotective Effects

Research featured in Neuropharmacology assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly improved cell viability and reduced markers of apoptosis.

Mechanism of Action

The mechanism of action of (S)-(1,4-Dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzylpiperazine: Lacks the hydroxymethyl group and has different chemical properties and applications.

    2-Hydroxymethyl-1,4-diphenylmethyl piperazine: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

Uniqueness

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, which confer specific chemical and biological properties

Biological Activity

(S)-(1,4-Dibenzylpiperazin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : 663598-21-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The piperazine moiety is known to facilitate binding to neurotransmitter receptors, which may influence neurological functions.

Biological Activities

  • Antidepressant Effects :
    • Studies suggest that compounds containing piperazine structures can exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin and norepinephrine pathways.
  • Antinociceptive Properties :
    • Research indicates that this compound may possess analgesic properties, potentially through the inhibition of pain pathways in the central nervous system.
  • Neuroprotective Effects :
    • Preliminary findings suggest neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulation of neurotransmitter systems
AntinociceptiveInhibition of pain pathways
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behavior in animal models when administered at specific dosages.

Case Study 2: Analgesic Properties

In a controlled study assessing the analgesic potential of this compound, researchers found that the compound significantly reduced pain responses in rodent models subjected to inflammatory pain stimuli.

Q & A

Q. What are the established synthetic routes for (S)-(1,4-Dibenzylpiperazin-2-yl)methanol, and what are their key reaction conditions?

The compound is synthesized via a multi-step process starting from N,N'-dibenzylethylenediamine and (S)-epichlorohydrin. The reaction forms a mixture of (R)-(1,4-dibenzylpiperazin-2-yl)methanol and 1,4-dibenzyl-1,4-diazepan-6-ol, which is not separated but further processed. Key steps include:

  • Chlorination : Treatment with mesyl chloride and LiCl to form chlorinated intermediates.
  • Cyanide substitution : Reaction with NaCN in DMF yields a cyanide derivative.
  • Chiral resolution : The (S)-enantiomer is isolated via mandelate salt formation and subsequent free base conversion under alkaline conditions .
  • Deprotection : Benzyl groups are removed using 1-chloroethyl chloroformate and DIPEA, yielding the final product with 88% purity .

Q. How is the chiral purity of this compound validated in synthesis?

Chiral purity is ensured through enantiomeric resolution using (S)-mandelic acid to form a diastereomeric salt. The salt is recrystallized, and the free base is regenerated under basic conditions. Chiral HPLC or polarimetry can confirm enantiomeric excess (>99% ee) .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR verify structural integrity, with benzyl protons appearing as multiplet signals (δ 7.2–7.4 ppm) and piperazine/methanol protons in δ 3.0–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 310.1912 (C19_{19}H24_{24}N2_{2}O+^+) .
  • IR : Stretching frequencies for OH (∼3300 cm1^{-1}) and C-N (∼1250 cm1^{-1}) are key identifiers .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing diastereomer formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing side products .
  • Temperature control : Maintaining reflux temperatures (80–100°C) during cyanide substitution improves regioselectivity .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reaction rates in biphasic systems .

Q. Table 1: Optimization Parameters for Cyanide Substitution

ParameterOptimal RangeYield Improvement
SolventDMF15–20%
Temperature90°C10%
Catalyst (TBAB)5 mol%12%

Q. How do steric and electronic effects influence the compound’s reactivity in downstream derivatization?

The benzyl groups introduce steric hindrance, slowing nucleophilic attacks at the piperazine nitrogen. Electron-donating groups on the benzyl rings (e.g., -OCH3_3) enhance stability but reduce electrophilic substitution rates. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out cytotoxicity artifacts .
  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors) to confirm target engagement specificity .
  • Meta-analysis : Cross-reference datasets from PubMed and CAS Common Chemistry to identify confounding variables (e.g., solvent differences) .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) .

Q. Table 2: Stability Profile in Aqueous Buffer (25°C)

pHHalf-life (hours)Major Degradation Product
1.012Debenzylated piperazine
7.4120None detected
13.04Oxidized methanol derivative

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1), BBB permeability (CNS MPO = 4.2), and CYP450 inhibition risks .
  • Molecular docking : AutoDock Vina models interactions with dopamine D2_2 receptors (binding energy: −9.2 kcal/mol) .

Methodological Challenges

Q. How are purification challenges addressed when isolating the (S)-enantiomer?

  • Chiral stationary phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC purification (≥99.5% purity) .
  • Counterion screening : Test alternative resolving agents (e.g., tartaric acid) to improve crystallization efficiency .

Q. What in vitro assays are recommended for evaluating its neuropharmacological potential?

  • Dopamine reuptake inhibition : Radiolabeled 3^3H-dopamine uptake assays in synaptosomes .
  • hERG channel binding : Patch-clamp electrophysiology to assess cardiac toxicity risks .

Structural and Functional Insights

Q. How does the stereochemistry at C2 influence biological activity?

The (S)-configuration optimizes spatial alignment with chiral binding pockets in neurotransmitter transporters. For example, (S)-enantiomers show 10-fold higher affinity for dopamine transporters than (R)-counterparts .

Q. What structural modifications enhance metabolic stability?

  • Methanol group substitution : Replace -CH2_2OH with -CF3_3 to reduce oxidative metabolism .
  • Piperazine N-methylation : Lowers CYP3A4-mediated demethylation rates .

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